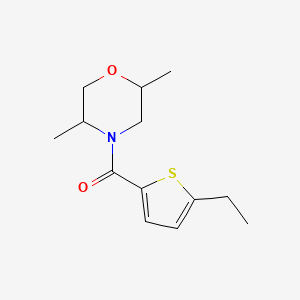![molecular formula C13H18N4S B7544510 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7544510.png)
2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole is a chemical compound that has been the subject of significant scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods to study its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or receptors in the body. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can reduce inflammation, improve cognitive function, and enhance the activity of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole in lab experiments include its potential therapeutic applications and its ability to inhibit specific enzymes or receptors. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole. These include:
1. Further studies on its mechanism of action to identify its targets and pathways.
2. Development of novel derivatives with improved efficacy and selectivity.
3. Investigation of its potential use in combination with other drugs or therapies.
4. Studies on its pharmacokinetics and toxicity to determine its safety and optimal dosing.
5. Investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
In conclusion, 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole is a chemical compound that has potential therapeutic applications. The scientific research on this compound has focused on its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole has been achieved using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 4-(1H-pyrazol-5-yl)piperidine in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-methylthiazole with 4-(1H-pyrazol-5-yl)piperidine followed by deprotection of the resulting intermediate.
Scientific Research Applications
The scientific research on 2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole has focused on its potential therapeutic applications. This compound has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-10-14-8-12(18-10)9-17-6-3-11(4-7-17)13-2-5-15-16-13/h2,5,8,11H,3-4,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDXFONKXBHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2CCC(CC2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![5-methyl-3-[(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,2-oxazole](/img/structure/B7544457.png)

![3-(2,2-Dimethylmorpholine-4-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7544480.png)

![2-ethyl-7-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7544494.png)
![1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine](/img/structure/B7544499.png)

![2-(4-methoxyphenyl)-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B7544516.png)
![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)